PuuD Hydrolase Substrate Discrimination: 6.3-Fold Difference in Km Between gamma-Glutamylputrescine and gamma-Glutamyl-gamma-aminobutyrate
Purified recombinant PuuD (gamma-glutamyl-gamma-aminobutyrate hydrolase) from E. coli K-12 was kinetically characterized using gamma-glutamylputrescine and gamma-glutamyl-gamma-aminobutyrate as substrates. The Km for gamma-glutamylputrescine is 18.5 mM, while the Km for gamma-glutamyl-gamma-aminobutyrate is 2.93 mM [1]. This 6.3-fold higher affinity for the downstream intermediate constitutes a kinetic gate that prevents premature hydrolysis of gamma-glutamylputrescine before it undergoes oxidation by PuuB.
| Evidence Dimension | Enzyme-substrate affinity (Michaelis constant, Km) |
|---|---|
| Target Compound Data | Km = 18.5 mM (gamma-glutamylputrescine as substrate) |
| Comparator Or Baseline | Km = 2.93 mM (gamma-glutamyl-gamma-aminobutyrate as substrate) |
| Quantified Difference | 6.3-fold higher Km (lower affinity) |
| Conditions | Purified recombinant PuuD, pH optimum 8.5–9.0, E. coli K-12 |
Why This Matters
Investigators using gamma-glutamylputrescine as a substrate for PuuB oxidase or as a calibration standard for metabolite quantification cannot substitute gamma-glutamyl-gamma-aminobutyrate; the two compounds occupy different positions in the Puu pathway and exhibit distinct enzyme recognition.
- [1] UniProt P76038 (PUUD_ECOLI) – Gamma-glutamyl-gamma-aminobutyrate hydrolase PuuD. https://www.uniprot.org/uniprotkb/P76038/entry View Source
